2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-3-4-11-19(15)22(27)25-17-9-7-10-18(14-17)26-16(2)24-21-13-6-5-12-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDETXXTILKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the substituted quinazolinone with benzamide derivatives using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antitubercular, and anti-HIV activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Substituent Position and Electronic Effects: The target compound and G856-9584 differ in the substitution position on the phenyl ring (meta vs. para) and the presence of a nitro group in the latter. Mepronil lacks the quinazolinone core but retains the benzamide scaffold. Its isopropyloxy group confers lipophilicity, favoring agricultural applications .
Functional Group Variations: The dimethoxy derivative () replaces methyl groups with methoxy substituents, improving aqueous solubility and altering pharmacokinetic profiles . The pyrazole-quinazolinone hybrid () integrates a pyrazole ring, expanding hydrogen-bonding interactions and broadening target selectivity .
Biological Activity
2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Chemical Structure
The structural formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The quinazolinone core is known to inhibit various kinases that play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling, thereby reducing tumor growth.
- Antiviral Activity : Preliminary studies suggest that similar quinazolinone derivatives exhibit antiviral properties by stabilizing viral capsids and preventing viral uncoating .
Anticancer Properties
Research indicates that compounds with a quinazolinone structure exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. The following table summarizes the anticancer activity of related quinazolinone derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Methylquinazolinone Derivative A | A549 (Lung Cancer) | 5.0 | |
| 2-Methylquinazolinone Derivative B | MCF7 (Breast Cancer) | 12.0 | |
| 2-Methyl-N-[3-(2-methyl-4-oxo... | HeLa (Cervical Cancer) | 8.5 |
Antiviral Properties
In addition to anticancer effects, quinazolinone derivatives have shown promise as antiviral agents. A study on N-phenyl benzamides demonstrated that certain derivatives effectively inhibited enterovirus infections:
| Compound Name | Virus Type | EC50 (µM) | Specificity Index | Reference |
|---|---|---|---|---|
| CL212 | CVA9 | 1.0 | 140 | |
| CL213 | CVB3 | 10.0 | Not specified |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a series of quinazolinone derivatives against various cancer cell lines, revealing that modifications at the phenyl ring significantly enhanced potency against specific tumors .
- Antiviral Study : Another investigation focused on the antiviral mechanisms of N-phenyl benzamides against enteroviruses, highlighting the importance of hydrophobic interactions with viral capsids for effective inhibition .
Q & A
Q. What are the key synthetic routes for synthesizing 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, and what challenges are encountered during purification?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by coupling with substituted benzamide derivatives. Key steps include:
- Quinazolinone ring formation : Cyclization of anthranilic acid derivatives under acidic conditions .
- Benzamide coupling : Amide bond formation via acyl chloride intermediates, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
Purification challenges : - Byproducts from incomplete coupling reactions or oxidation of the quinazolinone moiety.
- Use of preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzamide linkage and quinazolinone ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C24H20N3O2) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) and detects trace impurities .
Q. What structural features of the compound suggest potential biological activity?
- The quinazolinone core is associated with kinase inhibition and DNA intercalation .
- Substituted benzamide moiety : Enhances binding to hydrophobic pockets in target proteins (e.g., tyrosine kinases) .
- Methyl groups at the 2-position may improve metabolic stability compared to unsubstituted analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side reactions?
- Temperature control : Lower temperatures (0–5°C) during acylation reduce hydrolysis of reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalyst screening : Use of coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) improves amide bond formation efficiency .
Example optimization workflow :
Design-of-Experiments (DoE) to test solvent/catalyst combinations.
Real-time monitoring via TLC or inline IR spectroscopy .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be resolved?
- Orthogonal assay validation : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
- Solubility adjustments : Use DMSO/carrier systems to ensure consistent compound dissolution across experiments .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What computational strategies are effective for predicting the compound’s binding modes to therapeutic targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
- Free Energy Perturbation (FEP) : Predict SAR trends for methyl or nitro group substitutions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Modifications to the benzamide group : Introducing electron-withdrawing groups (e.g., nitro) enhances target affinity but may reduce solubility .
- Quinazolinone substitutions : Fluorine at the 6-position improves metabolic stability in microsomal assays .
Key data table for SAR :
| Position | Substituent | Effect on IC50 (EGFR) | Solubility (µg/mL) |
|---|---|---|---|
| 2-CH3 | Methyl | 0.45 µM | 12.5 |
| 6-F | Fluoro | 0.32 µM | 8.2 |
| 4-OCH3 | Methoxy | 1.10 µM | 25.6 |
| Data derived from |
Q. What experimental approaches are recommended for analyzing the compound’s metabolic stability in vitro?
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS quantification of parent compound depletion .
- Cytochrome P450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Half-life (t1/2) calculation : Use the formula , where is the elimination rate constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
